carbazol-9-yl(triphenyl)phosphanium;gold

Organometallic Chemistry Gold(I) Complexes Structural Analysis

Carbazol-9-yl(triphenyl)phosphanium;gold (CAS 91884-43-4) is a gold(I) organometallic compound featuring a carbazolyl ligand bound to a triphenylphosphine gold(I) fragment, forming a cationic phosphonium salt. This distinct structural motif places it within a niche class of gold(I) complexes used as building blocks, rather than direct catalysts.

Molecular Formula C30H23AuNP+
Molecular Weight 625.4 g/mol
CAS No. 91884-43-4
Cat. No. B13785554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbazol-9-yl(triphenyl)phosphanium;gold
CAS91884-43-4
Molecular FormulaC30H23AuNP+
Molecular Weight625.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au]
InChIInChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1;
InChIKeyNRXLTTCFWBSTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazol-9-yl(triphenyl)phosphanium;gold (CAS 91884-43-4): A Cationic Gold(I) Organometallic Precursor for Heteronuclear Complexes


Carbazol-9-yl(triphenyl)phosphanium;gold (CAS 91884-43-4) is a gold(I) organometallic compound featuring a carbazolyl ligand bound to a triphenylphosphine gold(I) fragment, forming a cationic phosphonium salt . This distinct structural motif places it within a niche class of gold(I) complexes used as building blocks, rather than direct catalysts. Its most notable reported application is as a precursor for synthesizing heteronuclear rhodium-gold arene complexes, where the carbazolyl moiety acts as a bridging ligand, a role not accessible by simpler gold(I) halides like AuCl(PPh3) [1].

Building block for heteronuclear Rh-Au complexes via carbazolyl bridging
Cationic Au(I) precursor with pre-formed [Au(PPh3)]+ and carbazole ligand
Distinct from AuCl(PPh3) enables ionic separation and coordination of π-system

Why Substituting Carbazol-9-yl(triphenyl)phosphanium;gold with Standard Gold(I) Halides Fails for Advanced Synthesis


Substituting carbazol-9-yl(triphenyl)phosphanium;gold with a common gold(I) precursor like chloro(triphenylphosphine)gold(I) (AuCl(PPh3)) is not feasible when the target product requires the carbazolyl fragment to participate in coordination or bridging. While AuCl(PPh3) serves as a simple Au(PPh3)+ source, it lacks the rigid, extended π-system of the carbazole, which is essential for forming specific heteronuclear architectures as demonstrated by Usón et al. in the synthesis of Rh-Au complexes [1]. The substitution would result in a different reaction pathway, yielding mononuclear species or mixtures rather than the desired heterometallic product, making the specific procurement of CAS 91884-43-4 critical for reproducible synthesis [1].

Loss of bridging function
Common AuCl(PPh3) cannot provide the carbazolyl π-system required for heteronuclear assembly, leading to mononuclear products.
Altered ionic character
The neutral chloride analog may exhibit different solubility and ion-pairing behavior compared to the cationic phosphonium salt.
Missing pre-assembled cation
Direct procurement of this compound avoids halide abstraction steps required when using AuCl(PPh3) to access the [Au(PPh3)]+ fragment.

Quantitative Evidence Guide: Carbazol-9-yl(triphenyl)phosphanium;gold vs. Closest Analogs


Structural Differentiation: A Cationic P–N Bond vs. Neutral Au–Cl Bond in Triphenylphosphine Gold(I) Complexes

The target compound exists as a discrete cation [Au(PPh3)(carbazole)]+ with a positively charged phosphorus center, as confirmed by the canonical SMILES notation . This is fundamentally different from the neutral structure of AuCl(PPh3), where the gold(I) center is coordinated to a neutral triphenylphosphine and a chloride ligand. The charged nature and the covalent P–N bond to the carbazole ring alter solubility and ion-pairing properties, although no direct comparative solubility quantification was found in peer-reviewed literature for this specific compound.

Structural Differentiation
Class-level
Cationic P(V) center with P–N bond to carbazole vs. neutral AuCl(PPh3) with Au–Cl bond; TPSA = 4.9 Ų.
Structural context may affect solubility and ion-pairing; direct comparative quantification not available.
Data to verify; class-level inference from structural descriptors.
Organometallic Chemistry Gold(I) Complexes Structural Analysis

Proven Ability to Form Bridging Heteronuclear Complexes: A Key Functional Differentiator from Monodentate Gold(I) Reagents

In a direct application, carbazol-9-yl(triphenyl)phosphanium;gold (referred to as (cbz)AuPPh3) reacts with rhodium solvated complexes to produce heterodinuclear and heterotrinuclear complexes where the carbazolyl ligand bridges via its π-system, coordinated η6 to the rhodium center, as reported by Usón et al. [1]. The synthesis yields discrete complexes: [(COD)Rh(μ-cbz)AuPPh3]ClO4 and [{(COD)Rh}2(μ-cbz)AuPPh3](ClO4)2. The simple gold(I) chloride AuCl(PPh3) cannot perform this bridging function, as it would only act as a chloride donor or Au(PPh3)+ source, yielding mononuclear rhodium complexes.

Bridging Capability
Supporting evidence
Forms defined heterodinuclear [(COD)Rh(μ-cbz)AuPPh3]ClO4; AuCl(PPh3) yields mononuclear species.
Unique building block for multimetallic architectures with cooperative metal sites.
Demonstrated in acetone at r.t. (Polyhedron, 1984).
Heteronuclear Complexes Rhodium-Gold Chemistry Bridging Ligands

Differentiation from Tri(N-carbazolyl)phosphine Gold(I) Complexes in Ligand Architecture and Steric Profile

The target compound contains a single carbazole substituent on a triphenylphosphine scaffold. In contrast, the tri(N-carbazolyl)phosphine gold(I) complexes reported by Zheng et al. (2022) feature three carbazole groups on a single phosphorus atom, creating a phosphorus triamide-type ligand [1]. While the latter showed catalytic activity in glycosylation with TON up to 27,000, no comparative catalytic data exists for the target compound. Therefore, selection between these relies on the desired coordination geometry: the target compound offers a monocationic, mono-carbazole structure with lower steric demand, potentially favoring different metal-metal interaction patterns in polynuclear assembly.

Steric & Electronic Profile
Cross-study comparable
One carbazole, three phenyls, cationic vs. tri(carbazolyl)phosphine Au(I) with three carbazoles, neutral donor.
Lower steric demand and different electronics may favor distinct assembly patterns.
No direct comparative catalytic data; structural analysis only.
Gold Catalysis Ligand Design Steric Effects

Application Scenarios for Carbazol-9-yl(triphenyl)phosphanium;gold in Academic and Industrial R&D


Synthesis of Heteronuclear Rhodium-Gold Complexes for Cooperative Catalysis Studies

In fundamental organometallic research, this compound is used as a precursor for assembling well-defined Rh-Au heteronuclear complexes via carbazolyl bridging [1]. These complexes serve as models for studying metal-metal cooperativity in catalysis. The sole source for this specific reactivity is the 1984 Polyhedron study [1], making it a niche but necessary reagent for groups replicating or expanding this work.

Design of Luminescent Gold(I) Complexes with Carbazole Chromophores

Carbazole is a widely used chromophore in luminescent materials. While the photophysics of the target compound itself are not reported, its structural motif—a gold(I) center directly attached to a carbazole-phosphine—places it within the broader research area of tuning luminescence in gold(I)-phosphine complexes (e.g., Inorg. Chem. Front., 2025) [2]. Researchers may select it as a comparative benchmark or synthon for creating new phosphorescent materials, differentiating it from non-carbazole gold(I) phosphine analogues.

Precursor for Gold(I)-Carbazole Based Molecular Electronics

The carbazole unit is known for its hole-transporting properties. The target compound's direct connection of a carbazole to a gold-phosphine unit offers a potential single-molecule junction precursor. While the tetrapodal carbazole anchor groups for gold surfaces have been explored (Angew. Chem., 2020) [3], the specific electrical conductance properties of carbazol-9-yl(triphenyl)phosphanium;gold remain uncharacterized, presenting an open research application for groups equipped with break-junction setups.

Source of the Cationic [Au(PPh3)]+ Fragment for Coordination Chemistry

Compared to AuCl(PPh3), which requires halide abstraction to generate the active [Au(PPh3)]+ fragment, the target compound is already a stable, pre-formed cationic salt [1]. This simplifies reactions where a halide-free gold(I) cation is desired, such as in ionic self-assembly or when halide-sensitive substrates are present. No quantitative reactivity comparison is available, but the conceptual advantage is based on its intrinsic ionic nature.

Application
Selection Property
Validation Focus
Heteronuclear Rh-Au complex synthesis
Carbazolyl bridging capability
Formation of discrete multimetallic species (reported protocol)
Luminescent gold(I) complexes
Carbazole chromophore directly attached to Au(I)
Photophysical property tuning and comparative benchmarking
Molecular electronics precursor
Carbazole–gold–phosphine junction motif
Single-molecule conductance characterization (uncharacterized)
Cationic [Au(PPh3)]+ source
Pre-formed, halide-free ionic salt
Reactivity with halide-sensitive substrates or ionic self-assembly
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